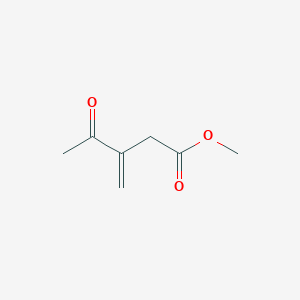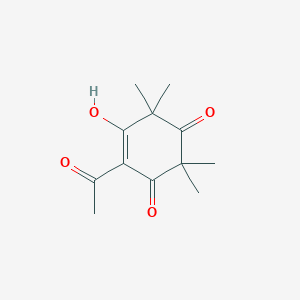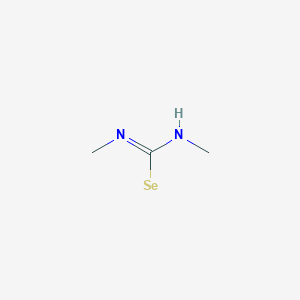
Dimethylselenourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylselenourea, also known as 1,1-dimethyl-2-selenourea, is an organoselenium compound with the molecular formula (CH₃)₂NC(Se)NH₂. It is a derivative of selenourea where two hydrogen atoms are replaced by methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylselenourea can be synthesized through several methods. One common approach involves the reaction of selenourea with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Se(NH₂)₂+2CH₃I→(CH₃)₂NC(Se)NH₂+2HI
The reaction is typically carried out in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethylselenourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents such as hydrogen peroxide to form seleninic acid derivatives.
Reduction: Reduction reactions can convert it to selenol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Seleninic acids.
Reduction: Selenols.
Substitution: Halogenated selenourea derivatives.
Scientific Research Applications
Dimethylselenourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylselenourea involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species. Its selenium atom plays a crucial role in these reactions, as selenium is known for its redox properties. Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Selenourea: The parent compound of dimethylselenourea, with hydrogen atoms instead of methyl groups.
N,N-Dimethylthiourea: A sulfur analog where selenium is replaced by sulfur.
N-Methylbenzothiazole-2-selone: Another organoselenium compound with a different structural framework.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to selenourea, it has enhanced stability and different reactivity profiles. Its methyl groups also influence its solubility and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
5533-46-0 |
|---|---|
Molecular Formula |
C3H7N2Se |
Molecular Weight |
150.07 g/mol |
InChI |
InChI=1S/C3H7N2Se/c1-4-3(6)5-2/h1-2H3,(H,4,5) |
InChI Key |
JXUKLFVKZQETHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


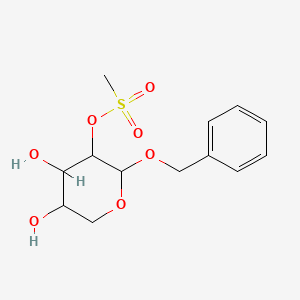

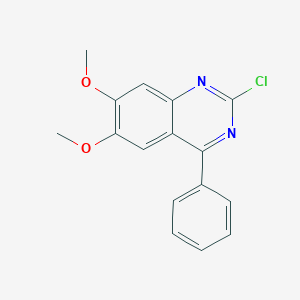
![2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile](/img/structure/B14735743.png)

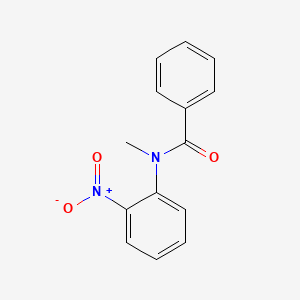
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
![[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14735777.png)

![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
